Ac-DL-Asp-DL-Arg-Gly-DL-Asp-DL-Ser-OH
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Overview
Description
Ac-DL-Asp-DL-Arg-Gly-DL-Asp-DL-Ser-OH is a synthetic peptide composed of the amino acids aspartic acid, arginine, glycine, and serine. This compound is known for its role in biological processes, particularly in cell adhesion and signaling. It is a derivative of the tetrapeptide sequence Arg-Gly-Asp-Ser, which is found in fibronectin, fibrinogen alpha, and von Willebrand factor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-DL-Asp-DL-Arg-Gly-DL-Asp-DL-Ser-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acids are coupled using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling additive like hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient and reproducible synthesis of large quantities of the peptide.
Chemical Reactions Analysis
Types of Reactions
Ac-DL-Asp-DL-Arg-Gly-DL-Asp-DL-Ser-OH can undergo various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form a hydroxyl group.
Reduction: The disulfide bonds, if present, can be reduced to thiol groups.
Substitution: The amino acid residues can be substituted with other amino acids to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or sodium periodate (NaIO₄) can be used.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid derivatives with different protecting groups can be used in SPPS.
Major Products
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of serine can lead to the formation of a hydroxylated peptide, while reduction of disulfide bonds results in a peptide with free thiol groups.
Scientific Research Applications
Ac-DL-Asp-DL-Arg-Gly-DL-Asp-DL-Ser-OH has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying peptide synthesis and modification techniques.
Biology: The peptide is involved in cell adhesion studies, as it mimics the binding sites of fibronectin and other extracellular matrix proteins.
Medicine: It is used in the development of therapeutic agents targeting integrin receptors, which play a crucial role in cell signaling and migration.
Industry: The peptide is utilized in the production of biomaterials and coatings that promote cell adhesion and tissue integration.
Mechanism of Action
The mechanism of action of Ac-DL-Asp-DL-Arg-Gly-DL-Asp-DL-Ser-OH involves its interaction with integrin receptors on the cell surface. The peptide binds to the integrin receptors, triggering a cascade of intracellular signaling pathways that regulate cell adhesion, migration, and proliferation. This interaction is crucial for processes such as wound healing, tissue repair, and cancer metastasis .
Comparison with Similar Compounds
Similar Compounds
Arg-Gly-Asp-Ser: A tetrapeptide found in fibronectin, fibrinogen alpha, and von Willebrand factor.
Gly-DL-Asp: A dipeptide used as a model compound for chiral separation technologies.
Uniqueness
Ac-DL-Asp-DL-Arg-Gly-DL-Asp-DL-Ser-OH is unique due to its specific sequence and the presence of both D- and L- amino acids. This configuration enhances its stability and binding affinity to integrin receptors, making it a valuable tool in research and therapeutic applications.
Properties
Molecular Formula |
C21H34N8O12 |
---|---|
Molecular Weight |
590.5 g/mol |
IUPAC Name |
3-acetamido-4-[[1-[[2-[[3-carboxy-1-[(1-carboxy-2-hydroxyethyl)amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C21H34N8O12/c1-9(31)26-11(5-15(33)34)18(38)28-10(3-2-4-24-21(22)23)17(37)25-7-14(32)27-12(6-16(35)36)19(39)29-13(8-30)20(40)41/h10-13,30H,2-8H2,1H3,(H,25,37)(H,26,31)(H,27,32)(H,28,38)(H,29,39)(H,33,34)(H,35,36)(H,40,41)(H4,22,23,24) |
InChI Key |
SSQXWSYTLDJJAP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(CC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O |
Origin of Product |
United States |
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